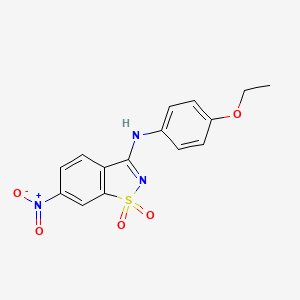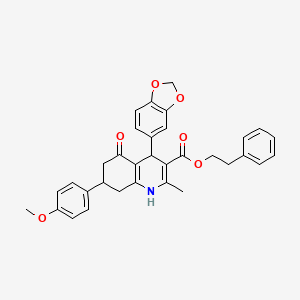![molecular formula C19H15BrN2O4 B5229171 N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as BPAF, is a synthetic compound that belongs to the family of furan derivatives. BPAF has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, material science, and environmental science. In
Mécanisme D'action
The mechanism of action of BPAF is not fully understood. However, it is believed that BPAF exerts its effects by interacting with specific proteins and enzymes in the body. BPAF has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPAF has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that BPAF can inhibit the growth of cancer cells and reduce inflammation. BPAF has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. However, the effects of BPAF on human health are not well understood, and further research is needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BPAF is its ease of synthesis, which makes it readily available for research purposes. BPAF has also shown promising results in various in vitro and animal studies, which suggest its potential therapeutic applications. However, the limitations of BPAF include its potential toxicity and lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for research on BPAF. One area of focus is the development of more potent and selective BPAF derivatives for use in cancer and inflammation treatment. Another area of focus is the investigation of the potential environmental impact of BPAF and its derivatives. Additionally, further research is needed to understand the mechanism of action of BPAF and its potential effects on human health.
Méthodes De Synthèse
The synthesis of BPAF involves the reaction of 4-bromophenol with acetyl chloride to form 4-bromophenyl acetate. The resulting compound is then reacted with 2-aminophenol to form 4-(2-aminophenoxy)phenyl acetate. Finally, the compound is reacted with furan-2-carboxylic acid to form BPAF.
Applications De Recherche Scientifique
BPAF has been extensively studied for its potential applications in various fields, including pharmaceuticals, material science, and environmental science. In pharmaceuticals, BPAF has shown promising results in the treatment of cancer, diabetes, and inflammation. In material science, BPAF has been used as a building block for the synthesis of polymers and other advanced materials. In environmental science, BPAF has been studied for its potential impact on aquatic life and the environment.
Propriétés
IUPAC Name |
N-[4-[[2-(4-bromophenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4/c20-13-3-9-16(10-4-13)26-12-18(23)21-14-5-7-15(8-6-14)22-19(24)17-2-1-11-25-17/h1-11H,12H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNYTEZLGKULPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(2-pyrazinyl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5229104.png)
![(2-{[2-(2-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5229110.png)
![7-[1,3-benzodioxol-5-yl(2-pyridinylamino)methyl]-2-methyl-8-quinolinol](/img/structure/B5229114.png)
![5-bromo-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5229118.png)
![3-[1-(2,5-dimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5229125.png)
![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)
![6-(5-methyl-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5229156.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)

![N-(2-methoxyphenyl)-5-methyl-7-{4-[(4-methylbenzyl)oxy]phenyl}-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229183.png)

